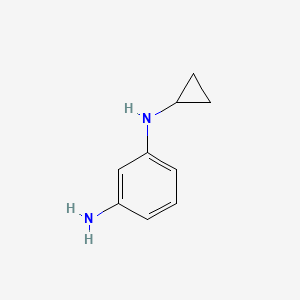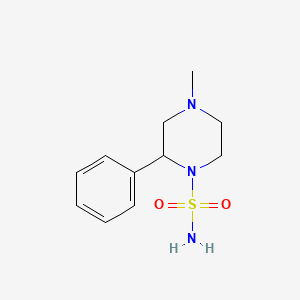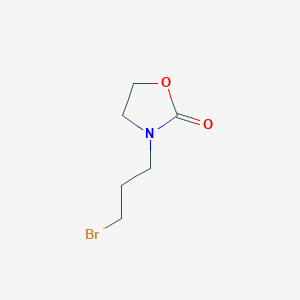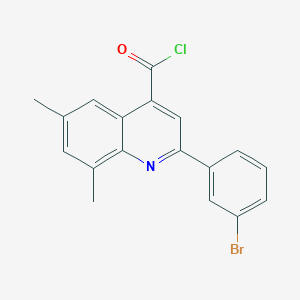
2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
This typically involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It could include its behavior in various chemical reactions, the conditions under which it reacts, and the products it forms .Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectral properties, like its UV/Vis, IR, NMR, and mass spectra .Applications De Recherche Scientifique
Luminescent Properties and Chemical Reactions
- Cyclopalladated and cyclometalated complexes, including those similar in structure to 2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride, exhibit luminescent properties. These complexes are used in various chemical reactions like the oxidation/Suzuki coupling of aryl chlorides and synthesis of biarylaldehydes (Chen Xu et al., 2014).
Synthesis of Heterocyclic Compounds
- Research has demonstrated the synthesis of tetrahydropyrimido quinoline derivatives from related chemical compounds. These synthetic processes contribute to the field of organic chemistry and medicinal chemistry (Y. M. Elkholy & M. A. Morsy, 2006).
Formation of Isoquinoline Derivatives
- Isoquinoline derivatives, closely related to the chemical structure , are synthesized through complex chemical rearrangements. These compounds have potential applications in pharmaceutical and synthetic organic chemistry (M. Roydhouse & J. Walton, 2007).
Anticorrosion Properties
- Some quinoline derivatives, similar in structure, have been studied for their anticorrosion properties. These studies are significant for materials science, particularly in protecting metals against corrosion (J. Pernak, 1984).
Catalytic Activity in Organic Synthesis
- Quinoline compounds are used in catalytic activities, such as Suzuki coupling reactions, indicating their importance in the synthesis of complex organic molecules (Chen Xu et al., 2014).
Palladium-Catalyzed Reactions
- Quinoline derivatives are involved in palladium-catalyzed reactions, highlighting their role in facilitating important chemical transformations (Tsuyoshi Tagata & M. Nishida, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO/c1-10-6-11(2)17-14(7-10)15(18(20)22)9-16(21-17)12-4-3-5-13(19)8-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEDFUKGCACQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1372763.png)
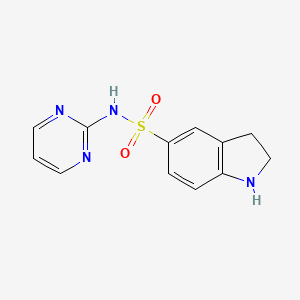
![3-{[(2-Ethylhexyl)oxy]methyl}aniline](/img/structure/B1372766.png)
![3-[(3-Aminophenyl)amino]benzonitrile](/img/structure/B1372768.png)

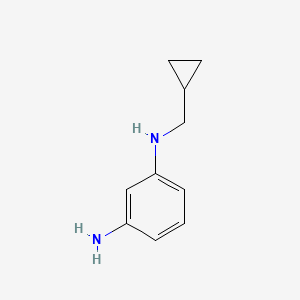
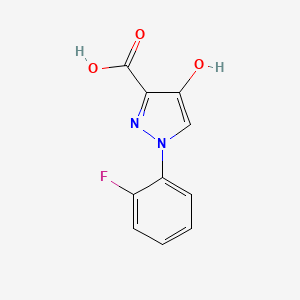


![3-{[(3-Methylcyclohexyl)oxy]methyl}aniline](/img/structure/B1372777.png)

